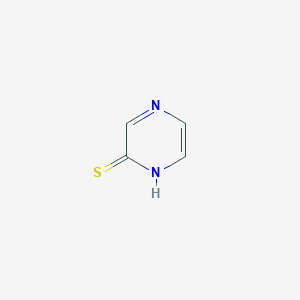

2-Mercaptopyrazine

説明

Overview of Pyrazine (B50134) and Mercapto-substituted Heterocycles in Academic Contexts

Pyrazine is a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 4. iucr.orgiucr.org This arrangement makes pyrazine's basic properties weaker than those of pyridine (B92270), pyridazine, and pyrimidine. iucr.org Pyrazine and its derivatives are significant in various fields due to their presence in many natural products and their wide range of applications in pharmaceuticals, agrochemicals, and materials science. ijbpas.com Derivatives of pyrazine exhibit diverse biological activities, including antidiabetic, diuretic, anti-inflammatory, antimicrobial, analgesic, and anticancer properties. iucr.orgiucr.org

Mercapto-substituted heterocycles are a class of organic compounds that feature a thiol (-SH) group attached to a heterocyclic ring. ontosight.ai These compounds are of great interest in several scientific disciplines. ontosight.ai The thiol group imparts unique reactivity and potential biological activity to the heterocyclic structure. ontosight.ai In medicinal chemistry, mercapto-substituted heterocycles are investigated for their potential as therapeutic agents. solubilityofthings.com In materials science, they are utilized for their ability to form self-assembled monolayers (SAMs) on metal surfaces, which have applications in nanotechnology, biosensors, and electronic devices. mdpi.com

Historical Perspectives on 2-Mercaptopyrazine Studies

Early research on this compound focused on its synthesis and the characterization of its fundamental chemical properties. One of the initial syntheses involved the reaction of 2-chloropyrazine (B57796) with sodium hydrosulfide (B80085). rsc.org Another method included the reaction of pyrazine with hydrogen sulfide (B99878). ontosight.ai At atmospheric pressure, it was observed that this compound melts with decomposition, releasing hydrogen sulfide. rsc.org

A significant aspect of early studies was the investigation of the tautomeric nature of this compound. It was determined through ultraviolet absorption properties that in aqueous solutions, this compound predominantly exists in the thione form (pyrazine-2(1H)-thione) rather than the thiol form. rsc.org This observation was supported by comparing its spectral data with its N-methyl and S-methyl derivatives. rsc.org Infrared spectroscopy studies of various α- and γ-mercapto-aza-compounds, including this compound, also concluded that these compounds exist as thiocarbonyls. researchgate.net

The oxidation of this compound with iodine and alkali was found to yield di-2-pyrazinyl disulphide. rsc.org Furthermore, methylation with methyl iodide and alkali resulted in the formation of 2-methylthiopyrazine. rsc.org

Significance of this compound in Contemporary Chemical Research

This compound, with the molecular formula C4H4N2S, continues to be a compound of interest in modern chemical research due to its unique properties and potential applications. ontosight.ai It is a pale yellow crystalline solid with a melting point in the range of 130-140°C. ontosight.ai

Tautomerism and Crystal Structure: The compound exhibits thione-thiol tautomerism, with the thione form, pyrazine-2(1H)-thione, being the more stable tautomer in polar solvents and in the solid state. researchgate.netresearchgate.net The crystal structure of pyrazine-2(1H)-thione has been determined to be monoclinic. iucr.orgiucr.orgnih.govnih.gov In the crystal, molecules are linked by N—H⋯N and C—H⋯S hydrogen bonds. iucr.orgiucr.orgnih.govnih.gov

Surface Science and Nanotechnology: A significant area of contemporary research involves the use of this compound to form self-assembled monolayers (SAMs) on gold (Au(111)) surfaces. mdpi.com The structure of these SAMs is influenced by the pH of the solution from which they are formed. mdpi.com At pH 2, this compound forms a short-range ordered phase, while at pH 8, a unique long-range ordered "ladder-like" structure is observed. mdpi.com These SAMs are formed through chemical interactions between the sulfur atom and the gold substrate. mdpi.com The ability of this compound SAMs to promote electron transfer reactions makes them relevant for applications in bioelectronics. mdpi.com

Materials Science and Coordination Chemistry: In materials science, this compound is used as a ligand in the synthesis of coordination polymers. For instance, it reacts with nickel hexafluorosilicate (B96646) in methanol (B129727) to form a metal-organic framework, [Ni(pyz-SH)2(SiF6)]n (ZJUT-2), which has potential applications in gas sorption and separation. rsc.org

Table 1: Physicochemical Properties and Research Applications of this compound

| Property/Application | Description | References |

|---|---|---|

| Molecular Formula | C4H4N2S | ontosight.ai |

| Appearance | White or pale yellow crystalline solid | ontosight.ai |

| Melting Point | ~130-140°C | ontosight.ai |

| Tautomerism | Exists in equilibrium between the thiol (this compound) and thione (Pyrazine-2(1H)-thione) forms. The thione form is generally more stable. | rsc.orgresearchgate.netresearchgate.net |

| Crystal Structure | The thione tautomer crystallizes in the monoclinic space group P21/m. | iucr.orgiucr.orgnih.govnih.gov |

| Synthesis | Can be synthesized from 2-chloropyrazine and sodium hydrosulfide or from pyrazine and hydrogen sulfide. | ontosight.airsc.org |

| Self-Assembled Monolayers (SAMs) | Forms SAMs on Au(111) surfaces with pH-dependent structures. These SAMs can facilitate electron transfer. | mdpi.com |

| Coordination Chemistry | Acts as a ligand to form metal-organic frameworks, such as [Ni(pyz-SH)2(SiF6)]n. | rsc.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1H-pyrazine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S/c7-4-3-5-1-2-6-4/h1-3H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAVADYDPYUPRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395425 | |

| Record name | 2-Mercaptopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38521-06-1 | |

| Record name | 2-Mercaptopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Mercaptopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established and Novel Synthetic Routes for 2-Mercaptopyrazine

The synthesis of this compound, a key heterocyclic thiol, can be achieved through several chemical pathways. The choice of method is often dictated by factors such as precursor availability, desired yield, and scalability.

Reaction of Pyrazine (B50134) with Hydrogen Sulfide (B99878)

The direct reaction of pyrazine with hydrogen sulfide is a potential route for the synthesis of this compound. nih.gov This method falls under the broader category of thionation reactions, where a C-H bond on an aromatic ring is converted to a C-SH bond. researchgate.netmdpi.com While this transformation is theoretically feasible, specific, high-yield protocols for the direct gas-phase or solution-phase reaction of pyrazine with hydrogen sulfide are not extensively detailed in prominent literature, suggesting it may be a less common or efficient laboratory method compared to substitution reactions on pre-functionalized pyrazines. rsc.orgrsc.org General thionation of carbonyl compounds, a related process, often requires catalysts or high temperatures to proceed. mdpi.com

Treatment of 2-Chloropyrazine (B57796) with Sodium Hydrosulfide (B80085)

A more established and widely documented method for preparing this compound involves the nucleophilic substitution of 2-chloropyrazine with a sulfur nucleophile, such as sodium hydrosulfide (NaSH). nih.gov This reaction proceeds by the displacement of the chloride ion from the pyrazine ring by the hydrosulfide ion.

A representative procedure involves heating a solution of 2-chloropyrazine with sodium hydrogen sulphide in a suitable solvent. In one documented synthesis, the reaction of 2-chloropyrazine with sodium hydrogen sulphide at 100°C for three hours resulted in a high yield of this compound. A similar reaction using 2,3-dichloropyrazine (B116531) and sodium hydrosulfide dihydrate in isopropanol (B130326) under reflux has also been reported to yield the corresponding mercaptopyrazine derivative. gla.ac.uk The success of this method relies on the activation of the chlorine atom for nucleophilic aromatic substitution by the electron-withdrawing nitrogen atoms in the pyrazine ring.

Comparison of Synthesis Efficiencies and Scalability

The efficiency of synthesizing this compound is highly dependent on the chosen reagents and reaction conditions. The route starting from 2-chloropyrazine is generally favored due to its typically higher yields and more manageable reaction conditions compared to direct thionation.

The choice of the hydrosulfide salt can significantly impact the reaction's outcome. For instance, the reaction of 2-chloropyrazine with sodium hydrogen sulphide has been reported to produce this compound in an 89% yield. In contrast, using potassium hydrogen sulphide under similar conditions resulted in a significantly lower yield of 43%, with the formation of di-2-pyrazinyl sulfide as a notable by-product.

From a scalability perspective, the synthesis from 2-chloropyrazine and sodium hydrosulfide appears robust. Industrialized methods for analogous compounds, such as 2-mercaptopyridine (B119420), utilize this type of nucleophilic substitution, suggesting its feasibility for large-scale production due to its process simplicity and high product yield. google.com

Table 1: Comparison of Synthetic Methods for this compound

| Starting Material | Reagent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 2-Chloropyrazine | Sodium Hydrogen Sulphide | 100°C, 3 hr | 89% | High yield, common laboratory method. |

| 2-Chloropyrazine | Potassium Hydrogen Sulphide | 100°C | 43% | Lower yield; formation of sulfide by-product. |

| Pyrazine | Hydrogen Sulfide | N/A | Not specified | Route is mentioned but lacks detailed protocols. nih.gov |

Synthesis of this compound Derivatives

The thiol group of this compound is a versatile functional handle for further chemical modifications, primarily through alkylation and acylation reactions to produce a variety of thioether and thioester derivatives.

Preparation of 2-(Allylthio)pyrazine (B1227732) Derivatives

A significant derivative, 2-(allylthio)pyrazine, is synthesized via the S-alkylation of this compound. A practical and established laboratory method involves the reaction of this compound with allyl bromides. google.com The reaction is typically carried out in dimethylformamide (DMF) in the presence of a catalytic amount of an antioxidant base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), at temperatures below 50°C. google.comgoogleapis.com This method provides an efficient route to 2-(allylthio)pyrazine and its substituted analogues. google.com

Alkylation and Acylation Reactions of the Thiol Group

The nucleophilic thiol group of this compound readily undergoes S-alkylation and S-acylation, which are fundamental transformations in organic synthesis. researchgate.net

Alkylation: Alkylation involves the reaction of the thiol (or its conjugate base, the thiolate) with an alkyl halide to form a thioether. mdpi.comrsc.org The synthesis of 2-(allylthio)pyrazine is a prime example of such an alkylation. google.com Another simple alkylation is the reaction with methyl iodide in the presence of an alkali to yield 2-methylthiopyrazine. These reactions typically proceed via an SN2 mechanism. bhu.ac.in

Acylation: Acylation introduces an acyl group (R-C=O) to the sulfur atom, forming a thioester. This is commonly achieved by reacting this compound with an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a base. savemyexams.comchemguide.co.ukchemguide.co.uk For example, 2,5-dimethyl-3-mercaptopyrazine can be acetylated using acetic anhydride in an alkaline medium to produce 2,5-dimethyl-3-acetylthiopyrazine. google.com This reaction demonstrates a straightforward method for creating pyrazinyl thioesters.

Table 2: Selected Reactions of the Thiol Group in Mercaptopyrazines

| Reaction Type | Reagent(s) | Product Class | Example Product | Ref. |

|---|---|---|---|---|

| Alkylation (Allylation) | Allyl bromide, DABCO, DMF | Thioether | 2-(Allylthio)pyrazine | google.com |

| Alkylation (Methylation) | Methyl iodide, Alkali | Thioether | 2-Methylthiopyrazine | |

| Acylation (Acetylation) | Acetic anhydride, Alkaline medium | Thioester | 2,5-Dimethyl-3-acetylthiopyrazine | google.com |

Derivatization for Specific Research Applications

The functionalization of this compound is a key strategy for developing new molecules with tailored properties for specific research applications. By modifying its core structure, researchers can create derivatives with enhanced or novel biological activities and material properties.

One significant area of research involves the synthesis of 2-(allylthio)pyrazine derivatives as potential cancer chemopreventive agents. nih.gov These compounds are designed to selectively inhibit cytochrome P-450 and induce phase II enzymes, which are involved in detoxifying carcinogens. nih.gov A practical synthesis method involves the reaction of this compound with allyl bromides in dimethylformamide at temperatures below 50°C, using 1,4-diazabicyclo nih.govnih.govnih.govoctane (DABCO) as a catalytic antioxidant. nih.gov

Another application of derivatization is in the field of materials science, specifically for creating intrinsically flame-retardant polyamides. acs.org In this approach, this compound is grafted onto a bio-based monomer, trans-2-hexenedioic acid (t2HDA), via a Michael addition reaction. acs.org This functionalized monomer is then co-polymerized with traditional polyamide precursors like adipic acid and hexamethylenediamine (B150038) (HMDA). acs.org The incorporation of the nitrogen-rich pyrazine ring is investigated for its potential to enhance the char residue upon thermal decomposition, a key metric for flame retardancy. acs.org

Derivatization is also used to explore the compound's potential in medicinal chemistry. Methylation with methyl iodide and alkali yields 2-methylthiopyrazine, a derivative that helps in studying its tautomeric forms. rsc.org Furthermore, this compound serves as a precursor for creating self-assembled monolayers (SAMs) on gold surfaces. researchgate.net These modified surfaces, forming 2-pyrazinethiolate (2-PyzS) SAMs, are studied for their ability to promote the direct and rapid electron transfer of biomolecules like cytochrome c, which is crucial for the development of biosensors. researchgate.net

Reactivity and Reaction Mechanisms

Tautomerism and Isomerization Processes in this compound Systems

This compound exhibits prototropic tautomerism, existing in a dynamic equilibrium between two forms: the aromatic thiol form (this compound) and the non-aromatic thione form (pyrazine-2(1H)-thione). rsc.orgiucr.org This phenomenon is analogous to the well-studied tautomerism in 2-hydroxypyridine (B17775) and 2-mercaptopyridine. wikipedia.orgstackexchange.com

The equilibrium position is influenced by factors such as the solvent and physical state. In aqueous solutions, studies comparing the ultraviolet absorption properties and basic strengths of this compound with its fixed N-methyl and S-methyl derivatives indicate that the thione form (pyrazine-2(1H)-thione) is the predominant tautomer. rsc.org The thione form is stabilized by intermolecular N-H···N and C-H···S hydrogen bonds in the solid state. iucr.org

Theoretical studies using the AM1 method have calculated the relative energies of the tautomers, predicting that the thiol form is more dominant in the gas phase. epdf.pub However, these calculations also suggest a significant contribution from the thione tautomer in polar solvents, which aligns with experimental observations in aqueous media. epdf.pub The transition from a non-polar to a polar environment tends to shift the equilibrium toward the more polar thione form. epdf.pubrsc.org

Isomerization processes, such as the Z- to E-geometry isomerization, have been noted in related heterocyclic systems like oxazolones, which can function as molecular photoswitches, but specific studies on such isomerization for this compound itself are less common. ucl.ac.uk

| Tautomeric Form | Structure | Predominant Phase/Solvent | Key Stabilizing Factors |

|---|---|---|---|

| This compound (Thiol) | Aromatic Pyrazine Ring with -SH group | Gas Phase (Theoretical) epdf.pub | Aromaticity of the pyrazine ring. |

| Pyrazine-2(1H)-thione (Thione) | Pyrazine Ring with C=S and N-H bonds | Aqueous Solution (Experimental) rsc.org, Solid State iucr.org | Polarity, Intermolecular Hydrogen Bonding (N-H···N, C-H···S). iucr.org |

Oxidation Reactions of this compound

The sulfur atom in this compound is susceptible to oxidation, leading to different products depending on the oxidizing agent and reaction conditions.

A common oxidation reaction involves the formation of a disulfide bridge. Treatment of this compound with a mild oxidizing agent like iodine in the presence of an alkali results in the formation of di-2-pyrazinyl disulfide. rsc.org This reaction is analogous to the oxidation of other mercapto-heterocycles, such as 2-mercaptopyridine, which readily oxidizes to 2,2'-dipyridyl disulfide. wikipedia.org

Stronger oxidizing agents can oxidize the sulfur atom to higher oxidation states. For instance, oxidation with hydrogen peroxide in a mixture of acetic acid and acetic anhydride can yield the corresponding sulfinyl and/or sulfonyl compounds. google.com By carefully controlling the concentration of the peroxide and the reaction temperature, the process can be directed to predominantly form either the sulfinyl or the sulfonyl derivative. google.com In one documented instance, a reduction of this compound to pyrazine-2(1H)-thione was observed during a crystallization attempt with isonicotinic acid N-oxide, highlighting the complex redox chemistry the compound can undergo. iucr.org

Nucleophilic and Electrophilic Reactions of the Pyrazine Ring

The reactivity of the pyrazine ring in this compound towards nucleophiles and electrophiles is dictated by the electronic effects of the two nitrogen atoms and the mercapto/thione group.

Nucleophilic Reactions The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic attack. researchgate.netuomus.edu.iq Halogenated pyrazines, for example, readily undergo nucleophilic substitution reactions. researchgate.net In the context of this compound, the thiolate anion is a potent nucleophile. This reactivity is harnessed in derivatization reactions, such as the S-alkylation with allyl bromides. nih.gov

Furthermore, this compound can participate as the nucleophilic partner in more complex transformations like palladium-catalyzed cross-coupling reactions. rsc.org In a desulfurative Sonogashira cross-coupling reaction, 3-cyano-2-mercaptopyrazine reacts efficiently with terminal alkynes in the presence of a Pd(PPh₃)₄ catalyst and a CuTC (copper(I) thiophene-2-carboxylate) additive. rsc.org However, the unsubstituted this compound itself gives a much lower yield (20%) under similar conditions, indicating that the electronic nature of substituents on the pyrazine ring significantly influences its reactivity in such coupling reactions. rsc.org

| Parameter | Condition | Yield (%) | Comment |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 68 | Screening of various Pd catalysts showed Pd(PPh₃)₄ to be optimal. rsc.org |

| Cu Additive | CuTC | 68 | Reaction is dependent on the copper additive; CuTC was most effective. rsc.org |

| Solvent | Dioxane | 68 | Dioxane provided the highest yield compared to THF, DMF, MeCN, and CH₂Cl₂. rsc.org |

| Time | 15 h | 75 | Optimal reaction time to achieve the highest yield. rsc.org |

Electrophilic Reactions Conversely, the electron-deficient nature of the pyrazine ring makes electrophilic aromatic substitution reactions difficult, similar to pyridine (B92270), which undergoes such reactions only under harsh conditions. libretexts.org The ring nitrogen atoms deactivate the ring towards electrophiles. libretexts.org While specific studies on the direct electrophilic substitution on the this compound ring are not extensively detailed, the general reactivity pattern of pyrazines suggests that such reactions would be challenging and likely require forcing conditions. libretexts.orgtandfonline.com The nucleophilic character resides primarily with the exocyclic sulfur atom (as the thiolate) or the ring nitrogens, which are the likely sites of attack by electrophiles (e.g., protonation or alkylation). rsc.org

Role of this compound in Heterocyclic Ring Transformations

This compound can serve as a starting material for the synthesis of more complex, fused heterocyclic systems. These transformations are valuable for building diverse molecular architectures for applications in medicinal chemistry and materials science.

One example of such a transformation is the synthesis of thieno[2,3-b]pyrazine (B153567) derivatives. clockss.org These compounds are constructed from easily accessible this compound precursors. The reaction sequence typically involves the S-alkylation of this compound with a suitable reagent containing a reactive methylene (B1212753) group, followed by an intramolecular cyclization to form the fused thiophene (B33073) ring. This provides a pathway to a different class of heterocyclic compounds, expanding the structural diversity derivable from this compound.

While extensive examples of this compound in ring expansion or contraction reactions are not widely reported, its role as a synthon for fused systems demonstrates its utility in heterocyclic ring transformations. The ability to build upon the pyrazine core by forming new rings is a key strategy in synthetic heterocyclic chemistry. mdpi.com

Spectroscopic and Structural Elucidation in 2 Mercaptopyrazine Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and elucidating the detailed structural features of 2-Mercaptopyrazine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For this compound, ¹H and ¹³C NMR are particularly informative. The compound exists in a tautomeric equilibrium between the thiol form (this compound) and the thione form (pyrazine-2(1H)-thione). scribd.comresearchgate.net NMR studies have shown that in solution, the thione form is predominant. scribd.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and types of hydrogen atoms. In a typical spectrum of the thione tautomer, distinct signals for the protons on the pyrazine (B50134) ring are observed.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The chemical shift of the carbon atom bonded to sulfur is particularly indicative of the tautomeric form.

Table 1: Representative NMR Data for this compound (Thione form)

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | ~8.1-8.3 | m |

| ¹H | ~7.8-8.0 | m |

| ¹H | ~7.6-7.8 | m |

| ¹³C | ~177 | s (C=S) |

| ¹³C | ~138-140 | d |

| ¹³C | ~133-135 | d |

Note: 'm' denotes a multiplet and 's' a singlet, 'd' a doublet. Exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org These vibrations are specific to the types of bonds and functional groups present. unl.edu For this compound, these techniques are crucial for identifying key functional groups and understanding its tautomerism.

The IR spectrum is characterized by absorption bands corresponding to specific molecular vibrations. rsc.org Key absorptions include those for N-H stretching, C=S stretching (in the thione form), and various ring vibrations. researchgate.net

Raman spectroscopy provides information on the polarizability changes during vibrations. Surface-enhanced Raman spectroscopy (SERS) has been used to study the adsorption behavior of related mercapto-heterocycles on metal surfaces. researchgate.netmdpi.com

Table 2: Key Vibrational Frequencies for this compound (Thione form)

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch | ~3400-3200 | - |

| C-H Stretch (aromatic) | ~3100-3000 | ~3100-3000 |

| C=N Stretch | ~1600-1550 | ~1600-1550 |

| C=S Stretch | ~1150-1050 | ~1150-1050 |

| Ring Vibrations | Various bands in fingerprint region | Various bands in fingerprint region |

Note: Frequencies are approximate and can be influenced by the physical state (solid, solution) and intermolecular interactions.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide structural information. The molecular weight of this compound (C₄H₄N₂S) is 112.16 g/mol . nih.gov Upon ionization, the molecule can break apart into smaller, characteristic fragments, which are detected by the mass spectrometer.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. shu.ac.uklibretexts.orgmsu.edu The UV-Vis spectrum of this compound is sensitive to its tautomeric form and the solvent environment. researchgate.net The absorption bands are typically associated with π → π* and n → π* electronic transitions within the pyrazine ring and the thione group. shu.ac.uk Studies on related compounds have shown that polar solvents can shift the tautomeric equilibrium, which is reflected in the UV-Vis spectrum. researchgate.net

Table 3: Typical UV-Vis Absorption Maxima for this compound

| Solvent | λmax 1 (nm) | λmax 2 (nm) | Transition Type |

| Non-polar | ~280-300 | ~340-360 | π → π* / n → π |

| Polar | ~270-290 | ~380-400 | π → π / n → π* |

Note: λmax values are approximate and can shift based on solvent polarity and pH.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal.

X-ray diffraction studies have been crucial in determining the solid-state structure of this compound. nih.govnih.govnih.gov Research has shown that in the crystalline state, the compound exists predominantly as the thione tautomer, pyrazine-2(1H)-thione. nih.govnih.gov The crystal structure reveals a monoclinic system with the space group P2₁/m. nih.gov The molecules in the crystal are linked by intermolecular hydrogen bonds, specifically N—H⋯N and C—H⋯S interactions, which form a supramolecular network. nih.govnih.goviucr.org The C=S bond length has been determined to be approximately 1.671 Å, which is indicative of a double bond. nih.goviucr.org

Table 4: Crystallographic Data for Pyrazine-2(1H)-thione

| Parameter | Value | Reference |

| Chemical Formula | C₄H₄N₂S | nih.gov |

| Molecular Weight | 112.15 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/m | nih.gov |

| a (Å) | 9.762 (7) | nih.gov |

| b (Å) | 11.737 (9) | nih.gov |

| c (Å) | 10.129 (8) | nih.gov |

| β (°) | 92.628 (9) | nih.gov |

| Volume (ų) | 1159.2 (15) | nih.gov |

| Z | 4 | nih.gov |

Analysis of Intermolecular Interactions in this compound Research

Intermolecular forces play a crucial role in the structure and properties of this compound. The primary interactions observed are hydrogen bonding and π-π stacking.

Hydrogen Bonding:

Hydrogen bonds are electrostatic attractions between a hydrogen atom covalently bonded to a highly electronegative atom (like nitrogen) and another nearby electronegative atom. youtube.comresearchgate.net These bonds are generally stronger than other intermolecular forces like dipole-dipole interactions and London dispersion forces. youtube.com The presence of both hydrogen bond donors (N-H) and acceptors (N and S atoms) in pyrazine-2(1H)-thione facilitates the formation of these extensive networks. iucr.orgyoutube.com

π-π Stacking:

Aromatic π-π stacking is another significant intermolecular interaction that stabilizes the crystal structure of certain this compound derivatives and related compounds. nih.gov This interaction involves the non-covalent attraction between aromatic rings. In some crystal structures, the benzene (B151609) and pyridine (B92270) rings of neighboring molecules are arranged in a stacked fashion with centroid-centroid distances of 3.716 (2) and 3.642 (2) Å. nih.gov

The nature of π-π interactions is complex and fundamentally quantum-mechanical. semanticscholar.org While traditionally thought to be driven by electrostatic interactions, recent research suggests that van der Waals forces, including dispersion and Pauli repulsion, play a dominant role. semanticscholar.org The common "slip-stacked" arrangement observed in many aromatic systems is a result of minimizing steric repulsion rather than electrostatic repulsion. semanticscholar.org

Crystallographic Studies of this compound Cocrystals and Salts

Crystallographic studies of cocrystals and salts provide valuable insights into the intermolecular interactions and structural modifications of this compound. These studies often utilize single-crystal X-ray diffraction (SXRD) to determine the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. semanticscholar.orgnih.gov

A cocrystal is a multi-component crystal in which the constituents are held together by non-covalent interactions, such as hydrogen bonds. diva-portal.org In contrast, a salt is formed by the transfer of a proton from an acidic component to a basic component, resulting in ionic interactions. semanticscholar.org The formation of either a cocrystal or a salt can significantly alter the physical properties of the active pharmaceutical ingredient (API). diva-portal.org

In the context of this compound research, related compounds have been studied to understand these formations. For instance, the crystallization of pyrazine-2(1H)-thione, a tautomer of this compound, was achieved during an attempt to form a cocrystal with isonicotinic acid N-oxide. iucr.org This highlights the potential for tautomeric forms to influence cocrystallization outcomes.

The general approach to forming cocrystals often involves selecting a coformer molecule that can form robust hydrogen bonds with the target molecule. diva-portal.org For amine hydrochlorides, for example, organic acids are often used as coformers to interact with the chloride ion. diva-portal.org

Characterization of these cocrystals and salts typically involves a suite of analytical techniques in addition to SXRD, including:

Powder X-ray Diffraction (PXRD): To confirm the bulk purity of the crystalline phase. semanticscholar.org

Differential Scanning Calorimetry (DSC): To determine melting points and other thermal transitions. semanticscholar.org

Infrared (IR) and Raman Spectroscopy: To probe changes in vibrational modes upon the formation of new intermolecular interactions. semanticscholar.org

These studies are crucial for understanding how the molecular structure of this compound can be modified through the formation of cocrystals and salts, which can have implications for its application in various fields.

Surface Characterization of this compound Thin Films

The study of this compound thin films on various substrates, particularly metals, is essential for understanding its behavior in applications such as surface modification and molecular electronics. A range of surface-sensitive techniques are employed to characterize the composition, structure, and adsorption properties of these films.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS) is a powerful, non-destructive analytical technique used to determine the elemental composition and chemical states of the top few nanometers of a material's surface. carleton.eduresearchgate.net The technique works by irradiating a sample with X-rays, which causes the emission of core-level electrons. ias.ac.in The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment, providing information on oxidation states and functional groups. ias.ac.inresearchgate.net

In the study of this compound (2-PyzSH) self-assembled monolayers (SAMs) on Au(111), XPS has been instrumental in confirming the chemical nature of the surface. nih.govunirioja.es XPS measurements have shown that 2-PyzS SAMs are formed through chemical interactions between the sulfur atom of the molecule and the gold substrate. nih.gov This is evidenced by the binding energies of the S 2p, N 1s, and C 1s core levels.

For example, a study investigating the effect of pH on the formation of 2-PyzS SAMs on Au(111) used XPS to confirm that at both pH 2 and pH 8, the molecules were chemisorbed via the sulfur atom. nih.gov The elemental composition of the thin films can also be determined from the integrated peak areas of the core level spectra. cmu.edu

Typical Information Obtained from XPS of this compound Thin Films:

| Information Type | Description |

| Elemental Composition | Determines the relative amounts of Carbon, Nitrogen, Sulfur, and the substrate metal (e.g., Gold) on the surface. researchgate.netcmu.edu |

| Chemical State of Sulfur | Distinguishes between physisorbed and chemisorbed sulfur, and can identify different sulfur species (e.g., thiolate, sulfonic acid). researchgate.net |

| Chemical State of Nitrogen | Provides information on the protonation state of the nitrogen atoms in the pyrazine ring. |

| Film Thickness | Can be estimated from the attenuation of the substrate signal by the overlying thin film. researchgate.net |

| Surface Contamination | Detects the presence of adventitious carbon or other contaminants on the surface. researchgate.net |

XPS provides crucial data that complements other surface analysis techniques, offering a comprehensive understanding of the chemical interactions at the molecule-substrate interface.

Scanning Tunneling Microscopy (STM) for Surface Morphology and Molecular Arrangement

Scanning Tunneling Microscopy (STM) is a high-resolution imaging technique that can visualize the topography of a surface at the atomic and molecular level. zju.edu.cnresearcher.life It operates by scanning a sharp metallic tip over a conductive surface at a very small distance. researcher.life A bias voltage is applied between the tip and the sample, allowing electrons to tunnel across the vacuum gap, generating a tunneling current. researcher.life This current is extremely sensitive to the tip-sample distance, enabling the creation of a detailed topographic map of the surface. researcher.life

STM has been extensively used to study the self-assembled monolayers (SAMs) of this compound (2-PyzSH) on Au(111) surfaces. unirioja.eswikipedia.org These studies have revealed that the surface structure and molecular arrangement are highly dependent on the conditions of film formation, such as the pH of the deposition solution. unirioja.eswikipedia.org

At a pH of 2, molecular-scale STM observations have shown that 2-pyrazinethiolate (2-PyzS) SAMs form a short-range ordered phase with a (2√3 × √21)R30° structure. nih.gov In this arrangement, the molecules adopt a standing-up orientation. nih.gov In contrast, at a pH of 8, the SAMs exhibit a unique long-range ordered phase characterized by a "ladder-like molecular arrangement" with bright repeating rows. nih.govunirioja.es This structure was assigned as a (3 × √37)R43° phase and is composed of two different adsorption structures: a standing-up and a tilted orientation. nih.gov

The surface coverage of the SAMs also varies with pH. The aerial density of 2-PyzS SAMs on Au(111) at pH 8 was calculated to be 49.47 Ų/molecule, which is significantly more loosely packed than the 32.55 Ų/molecule observed at pH 2. nih.gov STM images of surfaces modified with 2-PyzSH have been compared to those modified with 2-mercaptopyridine (B119420) (2-PySH), suggesting that in both cases, the molecules adsorb through both the sulfur atom and a nitrogen atom of the aromatic ring, leading to a perpendicular orientation of the ring with respect to the electrode surface. unirioja.es

Key Findings from STM Studies of this compound on Au(111):

| pH of Deposition Solution | Observed Surface Structure | Molecular Arrangement | Aerial Density (Ų/molecule) |

| 2 | Short-range ordered (2√3 × √21)R30° | Standing-up | 32.55 nih.gov |

| 8 | Long-range ordered "ladder-like" (3 × √37)R43° | Standing-up and tilted | 49.47 nih.gov |

These detailed structural insights provided by STM are crucial for understanding the relationship between the molecular-level organization of this compound films and their macroscopic properties.

Surface Enhanced Raman Spectroscopy (SERS) for Adsorption Modes on Metal Surfaces

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that allows for the detection of molecules adsorbed on nanostructured metal surfaces, typically gold or silver. horiba.comclinmedjournals.orgirdg.org The Raman scattering signal of the analyte is dramatically enhanced, by factors of up to 1010–1011, when it is in close proximity to these surfaces. horiba.com This enhancement is primarily due to two mechanisms: an electromagnetic enhancement caused by localized surface plasmon resonance on the metal nanostructures, and a chemical enhancement resulting from charge-transfer interactions between the molecule and the metal surface. horiba.comirdg.org

SERS is a powerful tool for investigating the adsorption modes of this compound on metal surfaces. By analyzing the vibrational frequencies and intensities of the SERS spectra, detailed information about the orientation of the adsorbed molecules and the nature of the molecule-surface bond can be obtained.

For instance, SERS studies of 2-mercaptopyridine, a closely related compound, on a roughened polycrystalline gold electrode have shown the formation of a sulfur-bonded adsorbate, indicated by a band in the 215-245 cm⁻¹ region assigned to a gold-sulfur stretching mode. unirioja.es Similarly, on a zinc electrode, SERS results indicated that 2-mercaptopyridine adsorbs through both the sulfur and nitrogen atoms, causing the pyridine ring to be oriented perpendicularly to the surface. unirioja.es

The SERS spectra can also be sensitive to the electrochemical potential applied to the electrode, providing insights into potential-induced changes in adsorption geometry and surface coverage. The appearance of normally Raman-forbidden modes and shifts in vibrational frequencies upon adsorption can further elucidate the interaction between this compound and the metal substrate.

Information Gained from SERS of this compound on Metal Surfaces:

| Spectral Feature | Interpretation |

| Appearance of Metal-Sulfur Stretch | Direct evidence of chemisorption through the sulfur atom. unirioja.es |

| Frequency Shifts of Ring Modes | Indicates interaction of the pyrazine ring with the surface and changes in the electronic structure of the molecule. |

| Relative Intensity Changes | Provides information on the orientation of the molecule with respect to the surface based on SERS selection rules. |

| Potential-Dependent Spectra | Reveals changes in adsorption mode and surface coverage as a function of applied electrode potential. |

SERS provides a molecular-level fingerprint of the adsorbed this compound, making it an invaluable technique for understanding the intricacies of its interaction with metal surfaces.

Computational Chemistry and Theoretical Investigations of 2 Mercaptopyrazine

Quantum Chemical Calculations

Quantum chemical calculations, which solve the fundamental equations of quantum mechanics, offer profound insights into molecular structure, stability, and reactivity. These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio approaches.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is based on the principle that the ground-state properties of a system are a unique functional of its electron density. wikipedia.orgyoutube.com DFT has become a popular and versatile tool in chemistry and materials science for its balance of accuracy and computational cost. wikipedia.org

While specific, in-depth DFT studies focusing solely on the electronic structure and reactivity parameters of isolated 2-mercaptopyrazine are not detailed in the provided sources, the methodology has been extensively applied to analogous systems, providing a framework for understanding its properties. For instance, DFT calculations on related heterocyclic thiols like 2-mercaptopyridine (B119420) have been used to determine global reactivity indices such as ionization potential, electron affinity, global hardness, chemical potential, and electrophilicity. nih.gov These parameters are crucial for predicting how the molecule will interact with other chemical species.

Furthermore, DFT has been employed to study the electronic and geometric structures of metal complexes involving pyrazine-containing ligands, illustrating the method's capability to handle complex bonding environments. mdpi.com Such studies often involve analyzing the electron density distribution to characterize the nature of chemical bonds, for example, using the Quantum Theory of Atoms in Molecules (QTAIM). mdpi.com

Ab initio methods are quantum chemistry calculations that rely directly on theoretical principles without the inclusion of experimental data. These methods have been instrumental in interpreting the vibrational spectra (Infrared and Raman) of heterocyclic thiols, which is essential for determining their structure.

For related compounds like 2-mercaptobenzothiazole (B37678) and 2-mercaptopyrimidine (B73435), ab initio and DFT calculations have been used to compute harmonic vibrational wavenumbers for different tautomeric forms and their dimers. nih.gov By comparing the calculated frequencies with experimental spectra, a definitive assignment of vibrational modes can be made. nih.gov This process is critical for distinguishing between the thiol and thione forms of the molecule, as their different bonding structures lead to distinct spectral features. acs.orgresearchgate.net For example, calculations on 2-mercaptobenzothiazole predicted a shift in the N-H stretching vibration to a lower wavenumber in the dimer, which was in excellent agreement with experimental results, confirming the intermolecular hydrogen bonding. nih.gov Similarly, for gold nanoparticles functionalized with 2-mercaptopyridine and 2-mercaptopyrimidine, ab initio calculations were essential to interpret the significant differences observed between the IR spectra of the free molecules and those adsorbed on the gold surface. acs.orgresearchgate.net These studies provide a robust blueprint for the spectroscopic analysis of this compound.

This compound can exist in two tautomeric forms: the thiol form (containing an S-H group) and the thione form (containing a C=S and N-H group). Understanding the equilibrium between these two forms is fundamental to predicting the molecule's behavior.

Theoretical studies on analogous molecules like 2-mercaptopyrimidine and 2-mercaptobenzothiazole consistently predict that the thione tautomer is more stable than the thiol form. nih.govnih.gov For 2-mercaptopyrimidine, Møller-Plesset perturbation theory calculations showed the thiol form to be more stable in the gas phase, but in aqueous solution, the thione form is favored, indicating a significant solvent effect. nih.gov The preference for one tautomer over another is influenced by factors such as aromaticity, electronegativity of the heteroatoms, and the potential for dimerization through hydrogen bonds. stackexchange.com

In the context of this compound, the tautomeric equilibrium is closely related to the pH of the solution, which affects the protonation state of the nitrogen atoms in the pyrazine (B50134) ring. mdpi.comresearchgate.net This interplay is particularly evident in its adsorption behavior on surfaces, where the surrounding environment can stabilize one form over the other. acs.orgresearchgate.netmdpi.comresearchgate.net

Ab Initio Methods for Spectroscopic Interpretations

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time, offering insights into dynamic processes like self-assembly and surface interactions. nih.gov

The ability of this compound to form self-assembled monolayers (SAMs) on gold surfaces is a direct consequence of specific intermolecular and molecule-surface interactions. mdpi.comresearchgate.net Experimental studies using scanning tunneling microscopy (STM) have revealed that this compound molecules spontaneously adsorb on a Au(111) surface to form ordered structures. researchgate.net

The structure of these self-assembled layers is highly dependent on environmental conditions like pH. mdpi.comresearchgate.net At a pH of 8, this compound forms a unique long-range ordered phase with a "ladder-like molecular arrangement". mdpi.comresearchgate.net This distinct structure arises from the coexistence of two different molecular orientations within the monolayer: a standing-up and a tilted adsorption structure. mdpi.comresearchgate.net The formation of such complex superstructures is governed by a delicate balance of intermolecular forces, including van der Waals interactions and potential hydrogen bonding, as well as interactions mediated by the gold substrate. mdpi.comnih.gov The presence of a second nitrogen atom in the pyrazine ring, which does not bind to the surface, is available to interact with the surrounding solution and neighboring molecules, further influencing the self-assembly process. researchgate.net

The adsorption of this compound onto metal surfaces, particularly gold, has been a subject of detailed investigation. Upon adsorption on a Au(111) surface, the molecule, formally this compound, forms 2-pyrazinethiolate (2-PyzS) SAMs through a chemical bond between the sulfur atom and the gold substrate. mdpi.comresearchgate.net

Studies combining STM and X-ray photoelectron spectroscopy (XPS) show that the adsorption behavior and resulting surface structure are strongly influenced by the pH of the solution from which the molecules are deposited. mdpi.comresearchgate.net At pH 2, the molecules form a short-range ordered phase with a standing-up orientation. mdpi.comresearchgate.net In contrast, at pH 8, a more complex and loosely packed "ladder-like" structure is formed. mdpi.comresearchgate.net This pH-dependent structural change is linked to the protonation/deprotonation of the nitrogen atoms in the pyrazine ring and the resulting intermolecular interactions. mdpi.comresearchgate.net STM studies also suggest that the molecule adsorbs via both the sulfur atom and one of the pyrazine nitrogen atoms, causing the pyrazine ring to be oriented perpendicularly to the electrode surface. researchgate.net

The table below summarizes the structural data for 2-pyrazinethiolate SAMs on a Au(111) surface at different pH values, as determined by experimental observations that computational models aim to explain. mdpi.com

| Solution pH | Surface Structure | Adsorption Orientation | Average Areal Density (Ų/molecule) |

|---|---|---|---|

| 2 | (2√3 × √21)R30° | Standing-up | 32.55 |

| 8 | (3 × √37)R43° | Mixed (Standing-up and Tilted) | 49.47 |

Investigation of Intermolecular Interactions and Self-Assembly Processes

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational methodologies in chemistry and pharmacology. wikipedia.orgresearchgate.net They aim to correlate the chemical structure of a compound with its physical properties or biological activities. wikipedia.orgnih.gov QSAR models, in particular, use statistical and machine learning techniques to create mathematical models that can predict the activity of new, untested compounds based on their molecular descriptors. nih.govexcli.de While comprehensive QSAR models specifically developed for this compound are not extensively detailed in public literature, computational approaches are widely applied to predict the activities of the broader pyrazine class and to elucidate the critical structure-property relationships of this compound itself.

Computational Approaches to Predict Biological Activities

The prediction of biological activity for novel or untested compounds through computational means is a cornerstone of modern drug discovery and toxicology. nih.govbmc-rm.org For the pyrazine class of compounds, including this compound, several computational tools are employed to forecast a spectrum of potential biological effects based on chemical structure alone.

One prominent approach involves using software like PASS (Prediction of Activity Spectra for Substances), which analyzes structure-activity relationships from a vast training set of over one million known compounds to predict thousands of biological activities for a new molecule. bmc-rm.org This allows researchers to identify promising avenues for pharmacological study or to flag potentially hazardous interactions early in the research process. bmc-rm.org

Similarly, specialized platforms like AntiBac-Pred are used to predict antibacterial activity. mdpi.comresearchgate.net This tool uses data from extensive chemical databases to classify structures based on their likelihood of inhibiting the growth of various bacterial strains. mdpi.comresearchgate.net For instance, a computational study on alkylpyrazines found in cocoa and chocolate products used such predictive tools to assess their antimicrobial potential. mdpi.com The analysis revealed that compounds like 2-isobutyl-3-methoxypyrazine (B1223183) and 2,5-dimethylpyrazine (B89654) were predicted to have activity against organisms such as Corynebacterium jeikeium and Resistant Mycobacterium tuberculosis. mdpi.comresearchgate.net These predictions are based on correlating structural features, such as the type and position of alkyl groups on the pyrazine ring, with known antimicrobial activities. mdpi.com Such studies highlight the methods available for predicting the biological profile of this compound and its derivatives.

In a virtual screening campaign, this compound was used as a reactant in the synthesis of a series of compounds designed to inhibit the enzyme Carboxylesterase Notum. ucl.ac.uk The resulting derivatives, specifically rsc.orgmdpi.comwikipedia.orgtriazolo[4,3-b]pyradizin-3(2H)-ones, were evaluated, establishing initial SAR that guided further optimization. ucl.ac.uk This demonstrates how this compound can serve as a scaffold in discovery campaigns that inherently rely on understanding structure-activity relationships. ucl.ac.uk

Elucidation of Structure-Property Relationships

Computational and theoretical investigations have been crucial in understanding how the specific structural features of this compound govern its chemical and physical properties. These studies range from its fundamental tautomeric equilibrium to its complex behavior in self-assembled monolayers.

A key structural aspect of this compound is its tautomerism, existing in equilibrium between a thiol form (this compound) and a thione form (pyrazine-2(1H)-thione). rsc.orgiucr.org A theoretical study at the AM1 and 3-21G levels determined that the thiol tautomer is present in a greater concentration than the thione form. rsc.org This equilibrium is significant as the dominant tautomer influences the molecule's hydrogen bonding capabilities, polarity, and interaction with other species.

The relationship between structure and properties has been most extensively studied in the context of self-assembled monolayers (SAMs) on gold (Au(111)) surfaces. mdpi.comresearchgate.net These studies, combining scanning tunneling microscopy (STM), X-ray photoelectron microscopy (XPS), and computational modeling, reveal that the molecular arrangement of this compound is highly dependent on the pH of the solution from which it is adsorbed. mdpi.comresearchgate.net

At a low pH of 2, this compound molecules form a short-range ordered phase with a standing-up adsorption structure. researchgate.net In contrast, at a higher pH of 8, they form a distinct, long-range "ladder-like" ordered phase that consists of two different adsorption structures: standing-up and tilted. researchgate.net This structural change is attributed to the deprotonation of nitrogen atoms in the pyrazine ring at higher pH, altering the intermolecular and molecule-surface interactions. mdpi.com The specific details of these pH-dependent structures are summarized in the table below.

| pH | Packing Structure | Adsorption Orientation | Average Aerial Density (Ų/molecule) |

| 2 | (2√3 × √21)R30° | Standing-up | 32.55 |

| 8 | (3 × √37)R43° | Standing-up and Tilted | 49.47 |

| Data derived from high-resolution STM imaging of this compound SAMs on Au(111). mdpi.comresearchgate.net |

This configuration-dependent orientation has profound implications for the electronic properties of the material. Theoretical calculations have confirmed that the molecular orientation directly influences the hybridization between the molecular orbitals of this compound and the gold surface. acs.orgmdpi.com This change in orbital hybridization results in a localization-delocalization transition that governs the rate of ultrafast electron transfer at the molecule-metal interface. acs.org This structure-property linkage is critical for the development of molecular electronic devices. Further demonstrating this principle, it has been shown that a this compound modified gold electrode promotes the rapid electron transfer of cytochrome c, a property not observed with a similarly modified 2-mercaptopyridine electrode. researchgate.netacs.org

Coordination Chemistry of 2 Mercaptopyrazine

Ligand Properties and Coordination Modes

2-Mercaptopyrazine (pyz-SH), also known as pyrazine-2-thiol, is a heterocyclic compound featuring a pyrazine (B50134) ring substituted with a thiol group. This structure imparts versatile ligating properties, enabling it to coordinate with metal ions in various ways. The presence of both a sulfur atom and two nitrogen atoms within the pyrazine ring allows for multiple binding possibilities.

The coordination behavior of this compound is significantly influenced by the solution's pH. This is due to the protonation and deprotonation of the nitrogen atoms in the heteroaromatic ring and the thiol-thione tautomerism that occurs in solution. mdpi.com

This compound as a Chelating Ligand

As a bidentate ligand, this compound can form a chelate ring by bonding to a metal center through two of its donor atoms. This chelation can occur in a few different ways. For instance, it can coordinate through the sulfur atom of the thiol group and one of the nitrogen atoms of the pyrazine ring. This mode of coordination has been observed in various metal complexes. researchgate.net The ability of a ligand to form more than one bond with a central atom is a key characteristic of chelation. stackexchange.com However, being a multidentate ligand is a necessary but not sufficient condition for chelation to occur. stackexchange.com

The orientation of this compound on a metal surface, such as gold, suggests a chelate-like structure where it binds through both the thiolate sulfur and a pyrazine nitrogen atom, resulting in a perpendicular orientation of the pyrazine ring relative to the surface. researchgate.net

Metal-Ligand Binding Affinity and Selectivity

The affinity and selectivity of this compound for different metal ions are governed by the properties of both the ligand and the metal. Factors such as the charge, size, and electronic configuration of the metal ion, as well as the nature of the donor atoms on the ligand, play crucial roles. numberanalytics.com Generally, "hard" metal ions tend to bind to "hard" ligands, while "soft" metal ions prefer "soft" ligands. numberanalytics.com The sulfur atom in this compound is a "soft" donor, making it a good candidate for binding to soft metal ions.

Studies on self-assembled monolayers (SAMs) of this compound on gold surfaces have provided insights into its binding behavior. The formation and structure of these SAMs are pH-dependent. mdpi.comresearchgate.net At a pH of 2, 2-pyrazinethiolate (2-PyzS) SAMs form a short-range ordered phase with a standing-up adsorption structure. mdpi.comresearchgate.net In contrast, at a pH of 8, a long-range ordered phase with a unique "ladder-like" molecular arrangement is observed. mdpi.comresearchgate.net This pH-dependent structural transition highlights the tunability of the metal-ligand interaction.

The binding affinity of ligands to metal ions in protein active sites can be influenced by the steric constraints of the protein environment. nih.gov This can lead to unconventional coordination modes that differ from those observed in simple inorganic complexes. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can then be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Preparation of Transition Metal Complexes

Transition metal complexes of this compound can be prepared through several synthetic routes. eolss.net A common method involves substitution reactions where a ligand in an existing metal complex is replaced by this compound. eolss.net For example, reacting a metal salt like cadmium(II) nitrate (B79036) or zinc(II) nitrate with 2-mercaptopyridine (B119420) (a related ligand) results in the formation of tetra-coordinated complexes. researchgate.net Similarly, complexes of various transition metals such as Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) have been synthesized with ligands containing thiol and imine functional groups.

The synthesis can also be achieved by reacting the ligand with a metal carbonyl complex, which can lead to the formation of homoleptic trischelate complexes. researchgate.net The reaction conditions, such as the solvent and temperature, can significantly influence the final product. researchgate.net

Structural Characterization of Coordination Compounds

A comprehensive understanding of the structure of this compound coordination compounds is achieved through a combination of analytical techniques.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule and to probe the coordination environment of the ligand. mdpi.com Changes in the vibrational frequencies of the C=N, C=C, and C-N bonds in the pyrazine ring upon coordination can indicate which atoms are involved in binding to the metal ion. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. sapub.org Intraligand transitions and charge transfer bands can be observed, offering insights into the electronic structure of the complex. sapub.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a valuable tool for elucidating the structure of diamagnetic metal complexes in solution.

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to investigate the chemical state of the elements in a complex and to confirm the formation of a chemical bond between the sulfur atom of the ligand and a metal surface. mdpi.comacs.org

Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular interactions within a crystal structure, providing insights into the crystal packing. iucr.org

Applications in Catalysis and Materials Science

The coordination complexes of this compound and related thiol-containing heterocyclic ligands have shown potential in various applications, particularly in catalysis and materials science.

The ability of the sulfur atom to donate electron density to a metal center makes these complexes valuable in the design of catalysts for organic reactions. Metal complexes of 2-mercaptopyridine, a similar ligand, have been explored for their catalytic activity in oxidation, reduction, and polymerization reactions.

In materials science, self-assembled monolayers (SAMs) of this compound on gold surfaces have been studied for their potential to modify the properties of the metal surface. mdpi.comresearchgate.net These SAMs can promote the electron transfer reaction of biomolecules like cytochrome c at the electrode surface, which is a crucial aspect in the development of biosensors. researchgate.net The pH-dependent structural changes in these SAMs offer a way to tune the surface properties for specific applications. mdpi.com Furthermore, gold nanoparticles stabilized by heterocyclic mercaptan derivatives have been synthesized and characterized, with potential applications in various fields. acs.org

Metal-Free Catalysis involving this compound

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a sustainable alternative to traditional metal-based catalysts. wikipedia.orgrsc.org Organocatalysts are generally classified based on their mode of action, such as Brønsted acids/bases or Lewis acids/bases. nih.gov While the exploration of this compound as a metal-free catalyst is a niche area with limited direct research, its molecular structure suggests potential catalytic activity. The pyrazine moiety can act as a Lewis base, while the thiol group can exhibit Brønsted acidity and participate in hydrogen bonding.

One specific example in the literature demonstrates the involvement of this compound in a reaction where a metal-free catalyst is employed. In the synthesis of 2-(allylthio)pyrazine (B1227732) derivatives, this compound is reacted with allyl bromides in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO), which acts as a catalytic antioxidant.

The broader potential for thiol-containing organic molecules to act as catalysts has been demonstrated in other contexts. For instance, various thiol-containing compounds have been shown to catalyze the de novo formation of tetrazines from nitriles and hydrazine (B178648) hydrate. mdpi.com This suggests that the thiol group in this compound could potentially facilitate similar transformations. However, dedicated studies focusing on the organocatalytic capabilities of this compound itself are scarce.

Table 1: Example of a Metal-Free Catalyzed Reaction Involving this compound

| Reaction | Reactants | Catalyst | Product |

| Synthesis of 2-(allylthio)pyrazine derivatives | This compound, Allyl bromides | 1,4-diazabicyclo[2.2.2]octane (DABCO) | 2-(Allylthio)pyrazine derivatives |

Role in the Design of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from molecular building blocks. tcichemicals.comrsc.org MOFs are formed by the coordination of metal ions or clusters with organic linkers, while COFs are constructed entirely from organic precursors linked by strong covalent bonds. frontiersin.org The properties of these materials, such as porosity, stability, and functionality, are highly tunable based on the choice of their constituent building blocks. rsc.orgnih.gov

The bifunctional nature of this compound, possessing both a pyrazine ring and a thiol group, makes it a promising candidate as a linker molecule for the construction of functional MOFs and COFs. The pyrazine nitrogen atoms can coordinate to metal centers in MOFs, while the thiol group can either coordinate to metals or be utilized for post-synthetic modification to introduce specific functionalities. In COFs, both the pyrazine and thiol moieties can be part of the covalent bond-forming reactions or act as functional sites within the pores.

While direct reports on the synthesis of MOFs or COFs using this compound as the primary linker are limited, the literature contains numerous examples of frameworks built from linkers containing either pyrazine or thiol groups. These examples provide insight into the potential properties and applications of hypothetical frameworks derived from this compound.

For instance, pyrazine-cored COFs have been designed for applications such as CO2 capture and the removal of organic dyes from water. The nitrogen atoms in the pyrazine rings can act as basic sites, enhancing the affinity for acidic molecules like CO2. Similarly, thiol-functionalized COFs have been developed for the efficient removal of heavy metal ions, such as mercury(II), from aqueous solutions. The soft nature of the sulfur atom in the thiol group provides strong binding sites for soft metal ions.

The combination of a pyrazine ring and a thiol group in a single linker molecule like this compound could lead to multifunctional materials with enhanced or synergistic properties. For example, a this compound-based MOF or COF could exhibit both gas sorption capabilities, due to the pyrazine moiety, and a high affinity for heavy metals, due to the thiol group.

Table 2: Properties of Functional MOFs and COFs with Pyrazine or Thiol-Containing Linkers

| Framework Type | Linker Type | Key Functional Group(s) | Reported Application(s) |

| COF | Pyrazine-cored | Pyrazine | CO2 adsorption, Dye removal |

| COF | Thiol-modified | Thiol | Mercury(II) removal |

| MOF | Pyridyl-based | Pyridine (B92270) (similar to pyrazine) | Gas storage, Separation |

| COF | Thiol-functionalized | Thiol | Metal ion removal |

The data in the table above illustrates the potential functionalities that could be imparted to a porous framework by incorporating a linker with pyrazine and thiol groups. The development of MOFs and COFs directly from this compound represents an area with significant potential for future research in materials chemistry.

Biological and Biomedical Research Applications of 2 Mercaptopyrazine and Its Derivatives

Antimicrobial and Antifungal Investigations

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. 2-Mercaptopyrazine and its derivatives have been explored as a promising class of compounds in this regard, demonstrating activity against a range of bacteria and fungi.

Activity against Bacteria and Fungi

Derivatives of this compound have shown notable efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species. For instance, a series of Schiff base derivatives incorporating a 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol moiety has been synthesized and evaluated for antibacterial activity. nih.gov One of the most potent compounds in this series, H(17) , exhibited significant inhibitory effects against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 1.56 µg/mL. nih.gov The activity of this and other derivatives against various bacteria is detailed in the table below.

Table 1: Antibacterial Activity of 5-(Pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol Derivatives

| Compound | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | B. amyloliquefaciens MIC (µg/mL) |

|---|---|---|---|---|---|

| H(1) | 12.5 | 25 | 6.25 | 12.5 | 6.25 |

| H(5) | 6.25 | 12.5 | 3.12 | 6.25 | 3.12 |

| H(17) | 0.78 | 1.56 | 0.39 | 0.78 | 0.39 |

| Kanamycin B (Standard) | 1.56 | 3.12 | 0.78 | 1.56 | 0.78 |

Data sourced from a study on Schiff base derivatives containing a pyrazine (B50134) and triazole moiety. nih.gov

Furthermore, novel hybrid compounds that combine pyrazine and 1,2,4-triazole (B32235) scaffolds have been synthesized and tested for their antimicrobial properties. rsc.org Several of these compounds displayed significant antibacterial activity, and compounds T12 and T14 showed notable antifungal activity. rsc.org In other studies, imidazo[1,2-a]pyrazine (B1224502) derivatives have demonstrated pronounced antibacterial effects against Staphylococcus aureus and Escherichia coli, and promising antifungal activity against Aspergillus niger and Candida albicans. tsijournals.com Specifically, certain derivatives showed excellent zones of inhibition against S. aureus and A. niger at a concentration of 50 µg/mL. tsijournals.com Additionally, research into pyrazine connected to 1,2,4-triazole derivatives has indicated that these compounds exhibit a range of antifungal activities, from marginal to good. ejbps.com

Mechanism of Action Studies

The antimicrobial and antifungal effects of this compound derivatives are attributed to various mechanisms of action. One significant mechanism is the inhibition of essential microbial enzymes. For example, certain Schiff base derivatives of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol have been identified as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH). nih.gov FabH is a crucial enzyme in the bacterial fatty acid synthesis pathway, and its inhibition disrupts the production of vital cell membrane components, leading to bacterial death. nih.gov

Another proposed mechanism of action, particularly for the antitubercular activity of related pyrazine compounds like pyrazinamide, involves a pH-dependent process. mdpi.com Pyrazinamide, a prodrug, is converted into its active form, pyrazinoic acid, within the mycobacterial cell. mdpi.com This conversion is an enzymatic process, and the resulting acidic environment is believed to disrupt membrane function and transport in Mycobacterium tuberculosis. mdpi.com While this mechanism is specific to pyrazinamide, it provides a plausible model for how other pyrazine derivatives might exert their antimicrobial effects.

Enzyme Inhibition Studies

The ability of this compound and its derivatives to inhibit specific enzymes is a key area of biomedical research, with implications for drug development and understanding metabolic pathways.

Identification of Inhibitory Effects on Specific Enzymes

A notable target for this compound derivatives is the cytochrome P450 (CYP) family of enzymes, which are involved in the metabolism of a wide range of xenobiotics and endogenous compounds. The derivative 2-(allylthio)pyrazine (B1227732) has been shown to be a competitive inhibitor of cytochrome P450 2E1 (CYP2E1), with a reported inhibition constant (Ki) of 12 µM. nih.gov This inhibition extends to CYP2E1-mediated catalytic activities, such as 4-nitrophenol (B140041) hydroxylase activity. nih.gov

Furthermore, this compound itself is a substrate for S-methylation catalyzed by microsomal thiol methyltransferase (TMT) and cytosolic thiopurine methyltransferase (TPMT). capes.gov.brnih.gov Studies have shown that the S-methylation of this compound in liver microsomes is inhibited by known TMT inhibitors like 2,3-dichloro-α-methylbenzylamine (DCMB), SKF-525A, and benzylamine. capes.gov.brnih.gov The cytosolic S-methylation, on the other hand, is inhibited by compounds such as anisic acid and 3-chlorobenzoate, which are known to inhibit TPMT. capes.gov.brnih.gov

Structure-Mechanism Relationships in Enzyme Inhibition

The chemical structure of this compound derivatives plays a crucial role in their enzyme inhibitory activity. In the case of 2-(allylthio)pyrazine, the presence of the allylthio group is critical for its inhibitory effect on CYP2E1. nih.gov This side chain likely interacts with the active site of the enzyme, leading to competitive inhibition. The lipophilicity and steric bulk of the substituent at the 2-position of the pyrazine ring can significantly influence the binding affinity and inhibitory potency.

The parent compound, this compound, with its free thiol (-SH) group, is a key feature for its interaction with methyltransferase enzymes. This thiol group is the site of S-methylation, a metabolic reaction that can be inhibited by various compounds. capes.gov.brnih.gov The reactivity of this thiol group and its ability to participate in enzymatic reactions underscores the importance of this functional group in the biological activity of this compound and its derivatives. The nature of the substituent attached to the sulfur atom can modulate the compound's interaction with different enzymes, leading to varied inhibitory profiles.

Potential in Drug Discovery and Development

The diverse biological activities of this compound and its derivatives make them attractive lead compounds in the field of drug discovery and development. researchgate.net Their potential applications span from antimicrobial and antifungal agents to chemopreventive drugs.

The ability of derivatives like 2-(allylthio)pyrazine to inhibit carcinogen-activating enzymes such as CYP2E1, while simultaneously inducing phase II detoxification enzymes like glutathione (B108866) S-transferases, highlights their potential as chemopreventive agents. nih.gov By modulating these key metabolic pathways, these compounds can reduce the genotoxicity of various chemical carcinogens. nih.gov

The development of pyrazine-containing hybrids, such as those incorporating 1,2,4-triazole moieties, has yielded compounds with potent and specific antimicrobial activities. nih.govrsc.org These findings provide a strong foundation for the rational design of new antibacterial and antifungal drugs. The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives, enabling the optimization of their pharmacological properties to enhance efficacy and reduce potential toxicity. researchgate.net The ongoing research into these compounds continues to uncover new therapeutic possibilities, solidifying the importance of this compound in modern medicinal chemistry.

Precursor for Pharmaceutical Compounds

This compound serves as a valuable starting material, or precursor, for the synthesis of more complex molecules with potential pharmaceutical applications. ontosight.aikoreascience.kr Its pyrazine ring is a structural motif found in a wide array of therapeutic agents. mdpi.com The presence of the thiol group provides a reactive handle for chemists to build upon, allowing for the creation of a library of derivative compounds with diverse biological activities. ontosight.ai